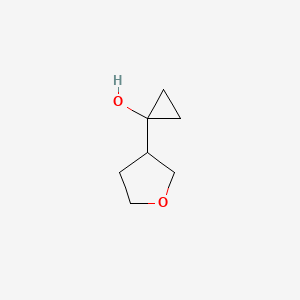
1-(Oxolan-3-yl)cyclopropan-1-ol
Vue d'ensemble
Description
1-(Oxolan-3-yl)cyclopropan-1-ol is a chemical compound with the CAS Number: 1249103-98-7 . It has a molecular weight of 128.17 and is also known by the IUPAC name 1-tetrahydro-3-furanylcyclopropanol .
Molecular Structure Analysis
The InChI code for 1-(Oxolan-3-yl)cyclopropan-1-ol is 1S/C7H12O2/c8-7(2-3-7)6-1-4-9-5-6/h6,8H,1-5H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 1-(Oxolan-3-yl)cyclopropan-1-ol were not found in the search results, a related study on the oxidative ring opening/alkynylation of cyclopropanols with ethynylbenziodoxolones (EBX) was found . This method enables the formation of alkylated alkynes via a sequence of ring opening and alkynylation .Physical And Chemical Properties Analysis
1-(Oxolan-3-yl)cyclopropan-1-ol is a liquid at room temperature . and should be stored at temperatures below -10 degrees Celsius .Applications De Recherche Scientifique
Metabolic Pathways and Biological Activity
Metabolic Insights : The metabolism of compounds like 3-amino-1-chloropropan-2-ol in male rats has been explored, revealing the identification of various metabolites and suggesting metabolic pathways involving enzymes like monoamine oxidase. Such studies shed light on the metabolic fate of structurally complex compounds, which could be relevant for understanding the metabolism of "1-(Oxolan-3-yl)cyclopropan-1-ol" (Jones, Mashford, & Murcott, 1979).
Behavioral and Biological Effects : Research on compounds like 1-Octen-3-ol has shown intriguing behavioral effects, such as its role as an attractant for certain mosquito species while repelling others. Understanding the biological activity and receptor interactions of similar compounds can provide a framework for studying the effects of "1-(Oxolan-3-yl)cyclopropan-1-ol" on biological systems (Xu et al., 2015).
Therapeutic Potential
Cardioprotective Agents : Compounds like (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide have been studied for their cardioprotective effects, highlighting the potential therapeutic applications of structurally complex molecules in cardiovascular health (Emna et al., 2020).
Neurological Applications : Research into compounds like 9-Amino-1,2,3,4-tetrahydroacridin-1-ols demonstrates the potential for treating neurological disorders like Alzheimer's disease, suggesting a possible area of application for "1-(Oxolan-3-yl)cyclopropan-1-ol" in neurological research (Shutske et al., 1989).
Boron Neutron Capture Therapy : Compounds like 3-[5-{2-(2,3-Dihydroxyprop-1-yl)-o-carboran-1-yl}pentan-1-yl]thymidine (compound 1, N5-2OH) have been investigated for their potential in boron neutron capture therapy, particularly for brain tumors, indicating a potential research direction for "1-(Oxolan-3-yl)cyclopropan-1-ol" in cancer therapy (Byun et al., 2006).
Safety And Hazards
The compound is classified under the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and not eating, drinking, or smoking when using this product .
Propriétés
IUPAC Name |
1-(oxolan-3-yl)cyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7(2-3-7)6-1-4-9-5-6/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLOYNPMKUTRBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxolan-3-yl)cyclopropan-1-ol | |
CAS RN |
1249103-98-7 | |
| Record name | 1-(oxolan-3-yl)cyclopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



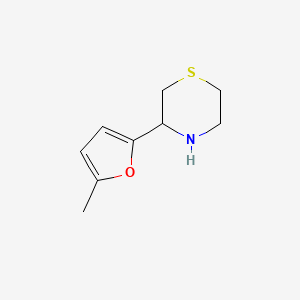
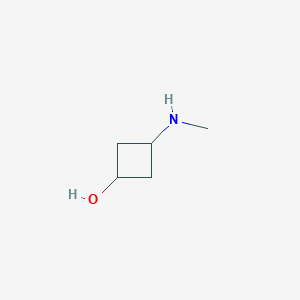
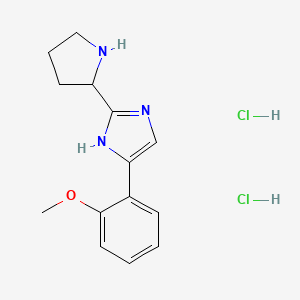
![N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1423378.png)
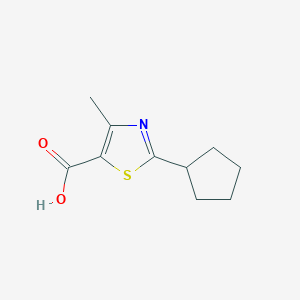
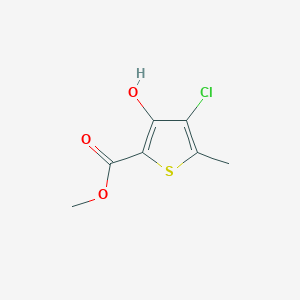

![chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol](/img/structure/B1423387.png)

![Methyl 7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1423392.png)
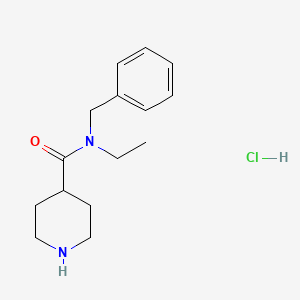
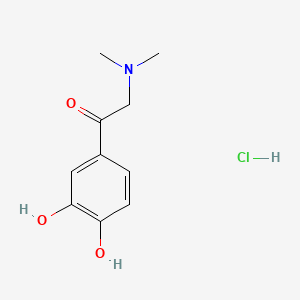
![N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1423396.png)
![methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423397.png)